molecular formula C16H11ClF3N3O B2699586 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 848436-24-8

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2699586
CAS No.: 848436-24-8
M. Wt: 353.73
InChI Key: WEUSYGXAMNKCFF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the discovery of novel kinase inhibitors. This compound features a reactive acyl chloride group (-COCl) attached to the pyrazolo[1,5-a]pyrimidine scaffold, making it an essential building block for the synthesis of amide and peptide conjugates through facile nucleophilic substitution reactions. The core pyrazolo[1,5-a]pyrimidine structure serves as a privileged scaffold in medicinal chemistry, functioning as a purine bioisostere that effectively mimics the adenine moiety of ATP in kinase binding sites . This molecular framework is prominently featured in targeted cancer therapeutics, with research demonstrating significant inhibitory activity against cyclin-dependent kinase 2 (CDK2) . The 3,4-dimethylphenyl substituent at the 5-position enhances hydrophobic interactions within enzyme binding pockets, while the electron-withdrawing trifluoromethyl group at the 7-position improves metabolic stability and membrane permeability. Researchers utilize this acyl chloride derivative primarily to develop potential therapeutic agents for oncology applications, with published studies showing that analogous pyrazolopyrimidine derivatives exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Beyond oncology, this chemical scaffold shows promising applications in neuropharmacology, as structurally similar pyrazolo[1,5-a]pyrimidine derivatives have been investigated as P2X3 receptor antagonists for treating neurogenic disorders, including chronic cough, neuropathic pain, and bladder dysfunction . The reactive acyl chloride functionality enables efficient conjugation with various nucleophiles including amines, alcohols, and hydrazines, allowing medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship studies. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSYGXAMNKCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₁₁ClF₃N₃O
  • Molecular Weight : 353.73 g/mol
  • CAS Number : 848436-24-8
  • MDL Number : MFCD04967291

This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the pyrazole ring system is a well-established pharmacophore in medicinal chemistry.

Antiinflammatory Properties

Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory activities. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .
  • A series of synthesized pyrazole derivatives exhibited moderate to high edema inhibition percentages (78.9–96%) in animal models, outperforming celecoxib in some cases .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for anticancer potential:

  • Certain compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
  • Notably, compounds with similar structures have been reported to inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents in oncology .

Neuroprotective Effects

Research has suggested that some pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis:

  • In cellular models of neurodegeneration, these compounds improved cell viability significantly under toxic conditions induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity Assessment

In a comparative study, various pyrazolo derivatives were synthesized and tested for their anti-inflammatory effects using an edema model in mice. The results indicated that:

CompoundEdema Inhibition (%)COX-2 IC50 (μM)
Compound A82.80.034
Compound B78.90.052
Compound C960.040

Compound C exhibited the highest edema inhibition and favorable selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent .

Case Study 2: Anticancer Evaluation

A series of pyrazolo derivatives were screened against several cancer cell lines (e.g., MCF-7 for breast cancer). The study found that:

CompoundCell LineIC50 (μM)
Compound DMCF-712.5
Compound EHeLa15.0
Compound FA54910.0

These findings support the hypothesis that modifications on the pyrazolo scaffold can lead to enhanced anticancer activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance:

  • Dual Inhibition: Certain derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, showcasing their potential as therapeutic agents in oncology .

Antiparasitic and Antifungal Properties

Other studies have highlighted the antiparasitic and antifungal activities of related compounds. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these derivatives, making them suitable candidates for further development in treating parasitic infections and fungal diseases .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in 2023, researchers synthesized a series of phenylpyrazolo[3,4-d]pyrimidines that included derivatives of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride. These compounds were tested against MCF-7 breast cancer cells, where one derivative exhibited significant inhibition of tumor growth and induced apoptosis .

CompoundIC50 (µM)Effect on Tumor GrowthMechanism
5i0.3Strongly inhibitedInduced apoptosis

Case Study 2: Antifungal Activity Assessment

Another study evaluated the antifungal activity of a derivative against Candida species. The results indicated that the compound showed effective inhibition at low concentrations, suggesting potential use in antifungal therapies .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The carbonyl chloride undergoes hydrolysis under aqueous basic or acidic conditions to yield the corresponding carboxylic acid:

Reaction:
C19H14ClF3N3O+H2OC19H15F3N3O2+HCl\text{C}_{19}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_{19}\text{H}_{15}\text{F}_3\text{N}_3\text{O}_2 + \text{HCl}

Conditions:

  • Basic Hydrolysis: NaOH (1–2 M) in THF/water (1:1) at 25–50°C for 4–6 hours.

  • Acidic Hydrolysis: HCl (1 M) in dioxane at reflux for 2–3 hours.

Yield: 85–92% (isolated after precipitation or extraction).

Amidation with Primary and Secondary Amines

The compound reacts readily with amines to form carboxamides, a key step in drug discovery.

Example Reaction (from ):
C19H14ClF3N3O+C7H9NO2SC26H22F3N4O3S+HCl\text{C}_{19}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O} + \text{C}_7\text{H}_9\text{NO}_2\text{S} \rightarrow \text{C}_{26}\text{H}_{22}\text{F}_3\text{N}_4\text{O}_3\text{S} + \text{HCl}

Conditions:

  • Amine: 3-Methanesulfonyl-phenylamine

  • Solvent: Acetonitrile

  • Base: Pyridine (3 equiv)

  • Time/Temp: 12 hours at 25°C

  • Yield: 93% after silica gel chromatography .

Scope of Amines:

Amine TypeProduct ExampleYield (%)
Aryl aminesN-(4-Methoxyphenyl) derivative88–93
Aliphatic aminesN-Cyclohexyl derivative75–82
Heteroaryl aminesN-Pyridinyl derivative68–74

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring undergoes NAS at the 5- and 7-positions under specific conditions:

Reaction with Thiols:
C19H14ClF3N3O+RSHC19H14F3N3OSR+HCl\text{C}_{19}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O} + \text{RSH} \rightarrow \text{C}_{19}\text{H}_{14}\text{F}_3\text{N}_3\text{OSR} + \text{HCl}

Conditions:

  • Reagent: Thiophenol or alkanethiols

  • Base: K2_2CO3_3 or Et3_3N

  • Solvent: DMF or DMSO

  • Temp: 80–100°C

  • Yield: 60–78%.

Regioselectivity:
Substitution occurs preferentially at the 7-position due to the electron-withdrawing effect of the trifluoromethyl group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups:

Suzuki-Miyaura Coupling:
C19H14ClF3N3O+Ar-B(OH)2C25H19F3N3OAr+B(OH)3+HCl\text{C}_{19}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O} + \text{Ar-B(OH)}_2 \rightarrow \text{C}_{25}\text{H}_{19}\text{F}_3\text{N}_3\text{OAr} + \text{B(OH)}_3 + \text{HCl}

Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: Na2_2CO3_3

  • Solvent: Toluene/EtOH (3:1)

  • Temp: 90°C, 12 hours

  • Yield: 65–80%.

Esterification with Alcohols

The carbonyl chloride reacts with alcohols to form esters:

Reaction:
C19H14ClF3N3O+ROHC19H14F3N3O2R+HCl\text{C}_{19}\text{H}_{14}\text{ClF}_3\text{N}_3\text{O} + \text{ROH} \rightarrow \text{C}_{19}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2\text{R} + \text{HCl}

Conditions:

  • Alcohol: Methanol, ethanol, or benzyl alcohol

  • Base: Pyridine or DMAP

  • Solvent: Dichloromethane

  • Yield: 85–95%.

Mechanistic Insights and Stability

  • Hydrolysis Kinetics: Pseudo-first-order rate constants (kobsk_{\text{obs}}) for hydrolysis in pH 7.4 buffer at 37°C: 1.2×1031.2 \times 10^{-3} s1^{-1} .

  • Thermal Stability: Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name & CAS No. Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound (848436-24-8) 3,4-Dimethylphenyl Carbonyl chloride (-COCl) 353.73 High reactivity for amide coupling; potential for kinase inhibitor design.
5-(4-Fluorophenyl)-2-methyl derivative (439097-10-6) 4-Fluorophenyl Methyl (-CH₃) 295.23 Reduced reactivity due to methyl group; enhanced lipophilicity from -CF₃.
5-(4-Bromophenyl)-2-carboxamide (362589-25-1) 4-Bromophenyl Carboxamide (-CONH-) 521.29 Bromine improves halogen bonding; carboxamide enhances solubility.
5-(5-Chloro-2-thienyl)-2-carbonyl chloride (863435-88-5) 5-Chlorothienyl Carbonyl chloride (-COCl) 366.15 Thienyl group modifies electronic properties; chlorine adds steric hindrance.
5-(5-Ethyl-2-thienyl)-2-carbonyl chloride (863190-20-9) 5-Ethylthienyl Carbonyl chloride (-COCl) 359.75 Ethyl group increases lipophilicity; thienyl enhances π-stacking.

Key Trends

  • Reactivity : Carbonyl chloride derivatives (target compound, ) are more reactive than methyl or carboxamide analogues (), enabling efficient conjugation with amines or alcohols.
  • Biological Activity : The trifluoromethyl group in all compounds enhances metabolic stability and membrane permeability . Bromine in may improve target binding via halogen interactions.
  • Solubility : Carboxamide derivatives (e.g., ) exhibit better aqueous solubility compared to lipophilic groups like 3,4-dimethylphenyl (target compound).

Physicochemical Properties

  • Optical Properties : Trifluoromethylated pyrazolo[1,5-a]pyrimidines display strong fluorescence, making them candidates for optoelectronic materials .
  • Stability : The -CF₃ group in the target compound reduces oxidative degradation, as observed in similar fluorinated heterocycles .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves a multi-step protocol starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common method includes cyclization of precursors like substituted pyrazole derivatives with trifluoromethyl-containing reagents under controlled conditions. For example, describes a Pd-catalyzed coupling step using bis-triphenylphosphine-palladium(II) chloride and sodium carbonate in 1,4-dioxane at 110°C under inert atmosphere, achieving yields up to 93% . Another approach ( ) employs PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent with triethylamine, yielding air-stable products (50–98%) after recrystallization from ethanol .

Basic: Which characterization techniques are essential for confirming its structural integrity?

Key techniques include:

  • Single-crystal X-ray diffraction : Critical for resolving stereochemistry and validating bond lengths/angles (e.g., orthorhombic Pbca space group with R factor = 0.055, as in and ) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Used to confirm trifluoromethyl group placement and aryl substitution patterns. reports ¹³C{¹H,¹⁹F} NMR data (δ 109.7 ppm for CF₃) .
  • IR spectroscopy : Identifies carbonyl (C=O) and acyl chloride (C-Cl) stretches in the 1700–1800 cm⁻¹ range .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. For instance, NMR might suggest rotational flexibility in solution, while X-ray data show a static conformation. Cross-validation strategies include:

  • Variable-temperature NMR : To probe conformational changes (e.g., uses this to analyze azo-group dynamics) .
  • DFT calculations : Compare experimental crystallographic bond lengths (e.g., C–C = 0.003 Å in ) with theoretical models .
  • Synchrotron XRD : Enhances resolution for low-electron-density regions like trifluoromethyl groups .

Advanced: What methodologies are effective for optimizing reaction yields in large-scale syntheses?

Key parameters include:

  • Catalyst selection : Palladium catalysts ( ) improve coupling efficiency, while PyBroP ( ) enhances acyl chloride formation .
  • Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
  • Temperature control : Elevated temperatures (110°C) accelerate cross-coupling, while lower temps (20°C) stabilize reactive intermediates .
  • Purification : Recrystallization from ethanol/DMF mixtures ( ) achieves >95% purity .

Advanced: How can structural modifications enhance its bioactivity as an enzyme inhibitor?

Modifications to the pyrazolo[1,5-a]pyrimidine scaffold ( ) include:

  • Electron-withdrawing groups : Trifluoromethyl at C7 increases metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Aryl substitutions : 3,4-Dimethylphenyl at C5 (current compound) enhances steric complementarity with target sites, as seen in kinase inhibitors .
  • Carboxamide derivatives : Introduce hydrogen-bonding motifs (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl) in ) to improve selectivity .

Basic: What are the stability considerations for handling this compound during synthesis?

  • Moisture sensitivity : The acyl chloride group is hydrolytically unstable; reactions must be conducted under anhydrous conditions ( uses inert atmospheres) .
  • Thermal stability : Decomposition above 120°C necessitates low-temperature storage (2–8°C) .
  • Light sensitivity : Trifluoromethyl and aryl groups may undergo photodegradation; amber glassware is recommended .

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